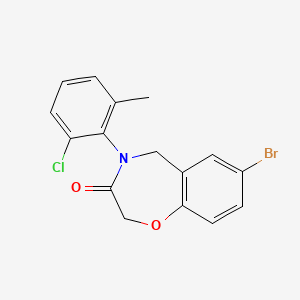![molecular formula C15H14N2OS3 B6477598 3-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-(thiophen-2-yl)urea CAS No. 2640818-49-9](/img/structure/B6477598.png)
3-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-(thiophen-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-{[2,2’-bithiophene]-5-yl}ethyl)-1-(thiophen-2-yl)urea is a heterocyclic compound that features thiophene rings. Thiophene is a five-membered aromatic ring containing sulfur, known for its high resonance energy, electrophilic reactivity, and high π-electron density
Preparation Methods
The synthesis of 3-(2-{[2,2’-bithiophene]-5-yl}ethyl)-1-(thiophen-2-yl)urea typically involves the reaction of 2,2’-bithiophene with ethylamine and thiophene-2-carbonyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-(2-{[2,2’-bithiophene]-5-yl}ethyl)-1-(thiophen-2-yl)urea undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Employing reducing agents such as lithium aluminum hydride, resulting in the reduction of the urea group to amines.
Substitution: Halogenation reactions using reagents like bromine or chlorine, leading to halogenated derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in drug design and development.
Mechanism of Action
The mechanism of action of 3-(2-{[2,2’-bithiophene]-5-yl}ethyl)-1-(thiophen-2-yl)urea involves its interaction with molecular targets through π-π stacking and hydrogen bonding. These interactions facilitate its incorporation into organic electronic devices, enhancing their performance by improving charge mobility and stability .
Comparison with Similar Compounds
Similar compounds include:
2,2’-Bithiophene: Known for its use in organic electronics due to its strong conjugation and high charge mobility.
Thieno[3,2-b]thiophene: Exhibits strong conjugation and wide absorption spectrum, making it suitable for photovoltaic applications.
Dithieno[3,2-b2’,3’-d]thiophene: An emerging heterocyclic building block with applications in organic electronics and supramolecular chemistry.
3-(2-{[2,2’-bithiophene]-5-yl}ethyl)-1-(thiophen-2-yl)urea stands out due to its unique combination of thiophene rings and urea group, which enhances its versatility and applicability in various fields.
Properties
IUPAC Name |
1-thiophen-2-yl-3-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS3/c18-15(17-14-4-2-10-20-14)16-8-7-11-5-6-13(21-11)12-3-1-9-19-12/h1-6,9-10H,7-8H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDCDNUFZLWMNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)CCNC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methoxy-4,5-dimethyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B6477515.png)
![1-(2-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}methanesulfonamide](/img/structure/B6477531.png)
![methyl 4-[(2-{[2,2'-bithiophene]-5-yl}ethyl)carbamoyl]benzoate](/img/structure/B6477543.png)
![7-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B6477551.png)
![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-(2-fluorophenyl)propanamide](/img/structure/B6477556.png)
![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B6477557.png)
![3-methanesulfonyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2-oxoimidazolidine-1-carboxamide](/img/structure/B6477575.png)
![3-cyclopropyl-1-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6477603.png)

![3-cyclopropyl-1-({3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6477617.png)
![3-methyl-5-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazole](/img/structure/B6477621.png)
![5-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-sulfonamide](/img/structure/B6477624.png)
![1-(5-chloro-2-methoxyphenyl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea](/img/structure/B6477630.png)
![3-cyclopropyl-6,7-difluoro-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6477632.png)
